CYP11B2 Inhibitory Potency of the 2-Pyridyl Derivative Built from the 6-Methoxy-4-methyl Core
The 3-pyridyl-substituted derivative synthesized from the 6-methoxy-4-methyl-1,2-dihydronaphthalene core (designated compound 4 in Voets et al.) exhibited a CYP11B2 IC50 of 2 nM in the yeast-based screening assay and 4 nM in V79 MZh cells expressing human CYP11B2, with a Ki of 1.3 nM and a competitive inhibition mode . This potency represents a 6.5-fold improvement over the reference inhibitor fadrozole (CYP11B2 IC50 = 13 nM in the same V79 assay) . The 7-methoxy regioisomer (compound 5) showed reduced potency (CYP11B2 yeast inhibition = 51% at 500 nM vs. 98% for compound 4) , and the 4-ethyl homolog (compound 10) was essentially inactive (20% inhibition at 500 nM) .
| Evidence Dimension | CYP11B2 inhibitory activity (3-pyridyl derivative of the core) |
|---|---|
| Target Compound Data | IC50 = 2 nM (yeast); IC50 = 4 nM (V79 MZh); Ki = 1.3 nM |
| Comparator Or Baseline | Fadrozole: IC50 = 13 nM (V79); 7-OMe regioisomer (5): 51% inhibition at 500 nM; 4-Et homolog (10): 20% inhibition at 500 nM |
| Quantified Difference | 6.5-fold more potent than fadrozole; 7-OMe shift reduces % inhibition from 98% to 51% |
| Conditions | Human CYP11B2 expressed in S. pombe (screening) and V79 MZh fibroblasts; substrate deoxycorticosterone 100 nM |
Why This Matters
This demonstrates that the 6-methoxy-4-methyl substitution pattern is the essential scaffold for achieving low-nanomolar CYP11B2 inhibition, precluding substitution with regioisomeric or homologous cores.
- [1] Voets, M.; Antes, I.; Scherer, C.; Müller-Vieira, U.; Biemel, K.; Marchais-Oberwinkler, S.; Hartmann, R. W. Synthesis and evaluation of heteroaryl-substituted dihydronaphthalenes and indenes: potent and selective inhibitors of aldosterone synthase (CYP11B2) for the treatment of congestive heart failure and myocardial fibrosis. J. Med. Chem. 2006, 49 (7), 2222–2231. DOI: 10.1021/jm060055x. View Source
